1,3,6-Trichloropyrene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,6-Trichloropyrene can be synthesized through the chlorination of pyrene. The process involves the reaction of pyrene with chlorine gas in the presence of a catalyst, typically iron(III) chloride (FeCl3), under controlled conditions . The reaction is carried out at elevated temperatures to ensure the substitution of chlorine atoms at the desired positions on the pyrene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3,6-Trichloropyrene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include various oxidized forms of pyrene, such as pyrenequinones.
Scientific Research Applications
1,3,6-Trichloropyrene has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3,6-Trichloropyrene involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates that can interact with DNA, proteins, and other cellular components . These interactions can result in various biological effects, including genotoxicity and cytotoxicity .
Comparison with Similar Compounds
1,3,6,8-Tetrachloropyrene: A derivative with four chlorine atoms on the pyrene ring.
1,3,6-Tribromopyrene: A brominated analogue of 1,3,6-Trichloropyrene.
1,3,6-Trifluoropyrene: A fluorinated analogue of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of chlorine atoms, which impart distinct chemical and physical properties compared to its analogues . These properties make it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1,3,6-trichloropyrene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl3/c17-12-6-2-8-1-3-10-13(18)7-14(19)11-5-4-9(12)15(8)16(10)11/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAWGGVUOTXAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2Cl)Cl)C=CC4=C(C=CC1=C43)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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